N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine

Catalog No.
S14962910
CAS No.
89707-26-6
M.F
C20H22N2O
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl...

CAS Number

89707-26-6

Product Name

N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine

IUPAC Name

N,N-dimethyl-2-(6-methyl-1-phenylisoquinolin-3-yl)oxyethanamine

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-15-9-10-18-17(13-15)14-19(23-12-11-22(2)3)21-20(18)16-7-5-4-6-8-16/h4-10,13-14H,11-12H2,1-3H3

InChI Key

KMXFBGVUQZXNCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)OCCN(C)C

N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is a complex organic compound classified as an isoquinoline derivative. Its structure features an isoquinoline ring system, which is substituted with a methyl group and a phenyl group, alongside an ethanamine moiety. The molecular formula for this compound is C20H22N2O, and it has a molecular weight of 306.4 g/mol. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Oxidation: This compound can be oxidized to form N-oxides or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced isoquinoline derivatives.
  • Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles under suitable conditions .

The biological activity of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is primarily linked to its interactions with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Research indicates that compounds of this nature could have implications in treating diseases such as cancer by modulating immune responses, particularly through the inhibition of PD-1/PD-L1 interactions .

The synthesis of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine typically involves several steps:

  • Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, which involves cyclization reactions between benzaldehyde derivatives and aminoacetaldehyde diethyl acetal.
  • Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced using Friedel-Crafts alkylation techniques with appropriate reagents.
  • Attachment of the Ethanamine Moiety: This is accomplished through nucleophilic substitution reactions where the isoquinoline derivative reacts with N,N-dimethylaminoethyl chloride under basic conditions.

N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may be explored as a candidate for drug development targeting various diseases, particularly cancers.
  • Chemical Research: The compound serves as a valuable building block in organic synthesis and medicinal chemistry research.

Interaction studies involving N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amines are crucial for understanding its mechanism of action. These studies often focus on how the compound interacts with specific receptors or enzymes, influencing pathways related to immune response and cell proliferation. Such investigations are essential for elucidating its potential therapeutic effects and safety profiles in clinical applications .

Several compounds share structural features with N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amines. Here are some notable examples:

Compound NameStructureUnique Features
6-MethylisoquinolineStructureBase structure without substituents; serves as a precursor.
1-(3-Methylphenyl)isoquinolineStructureContains a phenyl group; lacks the ethanamine moiety.
N,N-DimethylaminoethanolStructureSimple amine structure; used in various applications but lacks isoquinoline framework.

The uniqueness of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethanamine lies in its specific combination of isoquinoline structure with both methyl and phenyl substitutions, offering distinct biological properties that may not be present in simpler analogs.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

306.173213330 g/mol

Monoisotopic Mass

306.173213330 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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